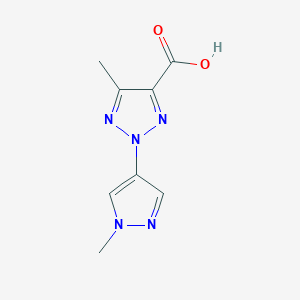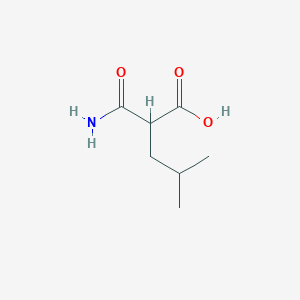
4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a morpholine ring, and a sulfanyl group . The molecule has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H14Cl2N2O2S2. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring with one nitrogen and one oxygen atom . The compound also contains a sulfanyl group attached to a chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Researchers have developed synthetic methods and characterized new compounds derived from morpholine and pyrimidine derivatives, aiming at investigating their pharmacological activities in the future. These compounds are synthesized through various chemical reactions, including acetylation, nucleophilic substitution, and chlorination, leading to the formation of heterocyclic rings. These newly synthesized molecules are characterized by spectral analyses (elemental, FT IR, 1H NMR, 13C NMR, and mass spectroscopy), which are crucial for understanding their structure and potential applications in pharmacology (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential as Imaging Agents in Parkinson’s Disease
One study focused on the synthesis of a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the application of morpholine and pyrimidine derivatives in neuroimaging. The compound was synthesized through a series of steps, including chlorination and nucleophilic substitution, and showed promise as a tracer for PET scans, which could significantly impact the diagnosis and understanding of Parkinson's disease (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Development of Antibacterial and Antifungal Agents
Compounds derived from morpholine and pyrimidine have been explored for their antimicrobial activities. Novel derivatives synthesized from morpholine molecules showed significant antimicrobial activity against selected bacterial and fungal strains. These studies suggest the potential of these compounds to serve as the basis for developing new antibacterial and antifungal agents, which is crucial in the fight against drug-resistant microbial strains (J.J. Majithiya, B. Bheshdadia, 2022).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their role in corrosion inhibition. These compounds effectively prevent mild steel corrosion in acidic environments by adsorbing onto the metal surface, demonstrating the versatility of pyrimidine-based compounds beyond pharmacological applications (N. Soltani, M. Behpour, Emeka Emanuel Oguzie, M. Mahluji, M. Ghasemzadeh, 2015).
properties
IUPAC Name |
4-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c22-17-6-8-19(9-7-17)27-15-18-14-20(25-10-12-26-13-11-25)24-21(23-18)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAXOPCDHROAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2878146.png)
![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)
![8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2878148.png)
![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)


![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)